molecular formula C24H24FN5O2 B2695529 9-(3,4-dimethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 844836-92-6

9-(3,4-dimethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2695529
CAS No.: 844836-92-6
M. Wt: 433.487
InChI Key: JVYLWYXIASTRTR-UHFFFAOYSA-N
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Description

9-(3,4-dimethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex heterocyclic compound belonging to the tetrahydropyrimidopurine-dione chemical class, which has garnered significant research interest for its potential as a modulator of biological activity. Structural analogs of this compound, specifically other 6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione derivatives, have been identified in scientific patents as exhibiting potent inhibitory effects on bitter taste receptors, suggesting potential applications in the field of taste modulation and sensory science . Furthermore, related chemical scaffolds are under investigation for their capacity to influence critical cellular pathways, including the inhibition of Id (Inhibitor of Differentiation) proteins, which are key regulators of cellular differentiation and development . The core pyrimidopurine-dione structure is a privileged scaffold in medicinal chemistry, often associated with high-affinity binding to various enzymatic targets. Researchers can utilize this compound as a key intermediate or reference standard in hit-to-lead optimization campaigns, as a probe for studying purinergic signaling pathways, or in high-throughput screening to identify new therapeutic agents for a range of disorders. This product is intended for laboratory research purposes only by trained professionals. It is not intended for diagnostic or therapeutic use in humans or animals. The buyer assumes all responsibility for confirming compound identity and purity and for compliance with all applicable local and international regulations.

Properties

IUPAC Name

9-(3,4-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O2/c1-15-5-10-19(13-16(15)2)28-11-4-12-29-20-21(26-23(28)29)27(3)24(32)30(22(20)31)14-17-6-8-18(25)9-7-17/h5-10,13H,4,11-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYLWYXIASTRTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(3,4-dimethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a member of the purine analog family, which has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on pharmacological properties, receptor interactions, and potential therapeutic applications.

  • Molecular Formula : C24_{24}H24_{24}FN5_5O2_2
  • Molecular Weight : 433.5 g/mol
  • CAS Number : 922453-91-6

Receptor Binding Affinity

Research indicates that derivatives of purine compounds exhibit significant binding affinity to various receptors. Specifically, studies have shown that certain purine derivatives can act as high-affinity ligands for the histamine H3 receptor (H3R) . The compound demonstrates promising interactions with this receptor:

  • Ki Values : The compound exhibits Ki values in the nanomolar range, indicating strong binding affinity. For example, related compounds have shown Ki values of 2.91 nM and 5.51 nM .

Cytotoxicity and Safety Profile

In vitro studies have assessed the cytotoxicity of purine derivatives on various cell lines, including HEK-293 and SH-SY5Y. The results suggest that these compounds often possess low toxicity:

  • IC50 Values : Compounds related to this structure have IC50 values greater than 30 µM, indicating a favorable safety profile for potential therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of purine derivatives is heavily influenced by their chemical structure. Modifications at specific positions of the purine ring can enhance or diminish receptor affinity and biological efficacy:

  • Substituent Effects : The presence of electron-withdrawing groups (EWGs) on the aromatic rings has been shown to affect binding affinity positively. For instance, substituents at the N-9 position can significantly alter the interaction with H3R .

Therapeutic Potential

The ability of these compounds to interact with the H3R suggests potential therapeutic uses in treating neurodegenerative diseases and other conditions influenced by histamine signaling:

  • Neuroprotective Effects : Given their pharmacological profile, these compounds could be explored for neuroprotective effects in models of neurodegeneration .

Case Study 1: Neurodegenerative Disease Models

In a study involving neurodegenerative disease models, several purine derivatives were evaluated for their ability to modulate histamine signaling pathways. The results indicated that specific modifications led to enhanced neuroprotective effects while maintaining low cytotoxicity.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of purine derivatives against Mycobacterium tuberculosis. Compounds demonstrated significant inhibitory effects with MIC values as low as 0.7 µg/mL while maintaining a high selectivity index against human embryonic fibroblasts (IC50 > 50 µM) .

Table 1: Summary of Biological Activities of Related Purine Derivatives

Compound NameKi (nM)IC50 (µM)Activity Type
Compound A2.91>30H3R ligand
Compound B5.51>30H3R ligand
Compound C0.7>50Antimicrobial

Table 2: Structure-Activity Relationship Insights

Position ModifiedSubstituentEffect on Activity
N-9EWG (e.g., Cl)Increased H3R affinity
C-2FluorophenylDecreased affinity

Comparison with Similar Compounds

Key Observations:

In contrast, 3,4-dimethylphenyl (as in 9j ) increases lipophilicity, favoring membrane permeability. Methyl groups (e.g., 9j, 13b) improve metabolic stability but may reduce solubility compared to fluorinated analogs .

Synthetic Efficiency :

  • Yields vary significantly: 75% for 9a (simple 4-fluorophenyl substitution) vs. 20% for 13b (bulky p-methylbenzyl group), suggesting steric hindrance impacts reaction efficiency .

Spectroscopic Trends :

  • Fluorinated derivatives (e.g., 10b, 9a) exhibit λabs ~259–264 nm and λem ~490–550 nm, correlating with extended conjugation and substituent electronegativity .

Structure-Activity Relationship (SAR) Insights

  • Fluorine Substitution : The 4-fluorobenzyl group in the target compound likely enhances target affinity due to fluorine’s electronegativity and van der Waals interactions, as seen in 10b and 13e .
  • Methyl vs. Fluoro Trade-offs : Methyl groups (e.g., 9j) improve metabolic stability but may reduce aqueous solubility, whereas fluorine balances polarity and binding .
  • Benzyl vs.

Q & A

Q. What are the key synthetic steps for preparing this compound, and how can reaction parameters be optimized?

  • Methodological Answer : Synthesis involves multi-step organic reactions, including alkylation, cyclization, and substitution. Critical steps include introducing the 3,4-dimethylphenyl and 4-fluorobenzyl groups via Suzuki-Miyaura coupling or nucleophilic substitution. Reaction optimization requires systematic variation of parameters (e.g., temperature: 60–120°C, catalyst loading: 1–5 mol% Pd). Yields are monitored via TLC/HPLC, and purity is assessed using column chromatography. Note that specific parameters for this compound are not fully detailed in literature, necessitating empirical tuning .

Q. How can the compound’s structure be confirmed post-synthesis?

  • Methodological Answer : Use NMR spectroscopy (¹H/¹³C, 2D-COSY) to verify substituent positions and stereochemistry. Mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography (if crystals are obtainable) provides definitive structural validation. Comparative analysis with structurally similar compounds (e.g., 3-(4-fluorobenzyl) derivatives) aids in assigning peaks .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Screen for anti-inflammatory activity via COX-1/COX-2 inhibition assays or TNF-α/IL-6 suppression in macrophage models. For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values with reference drugs. Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments .

Q. What physicochemical properties are critical for drug-likeness?

  • Methodological Answer : Determine logP (octanol-water partition coefficient) via shake-flask/HPLC methods to assess hydrophobicity. Measure solubility in PBS/DMSO and stability under physiological pH (1.2–7.4). Use DSC/TGA for melting point and thermal stability. Compare with Lipinski’s Rule of Five thresholds .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing 3,4-dimethylphenyl with methoxy/ethyl groups). Test activity in parallel assays and analyze trends using computational tools (e.g., molecular docking to identify key binding interactions). For example, shows that 4-methoxyphenyl analogs exhibit reduced potency compared to dimethyl derivatives, suggesting steric/electronic effects .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer : Replicate experiments under standardized conditions (e.g., cell passage number, serum concentration). Validate assay reproducibility via inter-laboratory studies. Use orthogonal methods (e.g., Western blotting for apoptosis markers alongside MTT data). Review batch-to-batch compound purity via HPLC-MS to rule out impurities .

Q. How does the compound interact with enzymatic targets at the molecular level?

  • Methodological Answer : Perform molecular dynamics (MD) simulations to model binding to targets (e.g., kinases, GPCRs). Validate with SPR/Biacore for binding kinetics (KD, kon/koff). For instance, highlights fluorophenyl groups enhancing π-π stacking with tyrosine residues in enzyme active sites .

Q. What industrial-scale purification techniques ensure high purity without degrading the compound?

  • Methodological Answer : Use continuous flow chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) for scalability. Optimize crystallization conditions (solvent polarity, cooling rates) to minimize impurities. Monitor degradation via stability studies (40°C/75% RH for 4 weeks) .

Q. How can toxicity and selectivity be evaluated in advanced models?

  • Methodological Answer : Assess acute toxicity in zebrafish embryos or rodent models (LD₅₀). For selectivity, compare activity on primary vs. cancer cells (e.g., PBMCs vs. Jurkat cells). Use transcriptomics/proteomics to identify off-target effects .

Q. What computational tools predict metabolic pathways and potential metabolites?

  • Methodological Answer :
    Use in silico platforms (e.g., Schrödinger’s ADMET Predictor, MetaSite) to simulate Phase I/II metabolism. Validate with in vitro hepatocyte models and LC-MS/MS to detect hydroxylated or glucuronidated metabolites .

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